

reference standards for N-(2-aminophenyl)-4-methylbenzamide analysis

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Compound of Interest

Compound Name: *N*-(2-aminophenyl)-4-methylbenzamide

CAS No.: 71255-53-3

Cat. No.: B1334711

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As a Senior Application Scientist, selecting the correct reference standard and analytical framework is the difference between a reproducible pharmacokinetic (PK) profile and failed preclinical validation.

N-(2-aminophenyl)-4-methylbenzamide, structurally classified as a benzamide derivative and widely known as DSK638 (CAS: 71255-53-3), is a highly selective Class I Histone Deacetylase (HDAC1/3) inhibitor. By inhibiting HDAC1/3 (IC₅₀: 5–10 μM), DSK638 relieves transcriptional repression of the RECK gene, an endogenous inhibitor of matrix metalloproteinases (MMPs), thereby suppressing tumor metastasis[1],[2].

This guide provides an objective, data-driven comparison of DSK638 reference standard grades and establishes self-validating experimental workflows for its quantification and functional analysis.

Part 1: Comparative Analysis of DSK638 Reference Standards

When utilizing DSK638 as a calibrator in LC-MS/MS or as a positive control in pharmacodynamic (PD) assays, the grade of the material directly impacts assay fidelity. Trace impurities—such as unreacted 2-nitroaniline derivatives from the synthesis process—can cause severe ion suppression in mass spectrometry or off-target cytotoxicity in cell-based assays.

Table 1: Performance Comparison of DSK638 Reference Standard Grades

Specification	Certified Reference Material (CRM)	Analytical Standard (AS)	Research Grade (RG)
Minimum Purity	>99.5% (qNMR verified)	>98.0% (HPLC/UV)	>95.0%
Isotopic Standard	Available (e.g., DSK638-d4 SIL-IS)	Not typically available	Not available
Documentation	ISO 17034 CoA, qNMR, LC-MS, Water content	Standard CoA (HPLC, MS)	Basic NMR
Best Application	GLP Bioanalysis, IND-enabling PK studies	Routine in vitro assays, QC checks	Early-stage in vitro screening
Performance Impact	Eliminates matrix-induced quantification errors	Sufficient for relative quantification	High risk of MS ion suppression

Table 2: Pharmacological Comparison vs. Alternative Benzamides

To validate DSK638's performance, it is often benchmarked against other well-characterized benzamide HDAC inhibitors like Entinostat (MS-275).

Compound	Primary Target	Mechanism of Action	Analytical Stability (Plasma)
DSK638	HDAC1/3	Specific RECK induction & metastasis block	High (Stable at -80°C for >6 months)
Entinostat	HDAC1/2/3	Broad Class I inhibition, cell cycle arrest	Moderate (Prone to amide hydrolysis)

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes built-in quality control metrics to instantly flag analytical failures.

Protocol 1: LC-MS/MS Quantification of DSK638 in Plasma (PK Assay)

This protocol aligns with the [3].

Step 1: Calibration and Spiking

- Action: Spike blank plasma with DSK638 CRM (1–1000 ng/mL) and a Stable Isotope-Labeled Internal Standard (SIL-IS) at 50 ng/mL.
- Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for any analyte loss during extraction or variations in ionization efficiency.

Step 2: Protein Precipitation (PPT)

- Action: Add 3 volumes of cold Acetonitrile (MeCN) to 1 volume of spiked plasma. Vortex for 2 minutes.
- Causality: MeCN is selected over methanol because it more aggressively disrupts hydrophobic protein-drug interactions. This ensures >85% recovery of the highly lipophilic

DSK638 core while precipitating high-molecular-weight proteins that cause MS ion suppression.

Step 3: Centrifugation and Transfer

- Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 4: UHPLC-MS/MS Analysis

- Action: Inject 5 µL onto a C18 column. Use a mobile phase of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid). Monitor the MRM transition m/z 227.1 → 119.1.
- Causality: The C18 stationary phase provides optimal retention for the hydrophobic benzamide structure. Formic acid acts as an ion-pairing agent, driving the protonation of the primary amine on the aminophenyl group to yield a strong $[M+H]^+$ precursor ion at m/z 227.1.
- Self-Validation Metric: The assay is only valid if the 6-point calibration curve yields an and Quality Control (QC) samples demonstrate a Coefficient of Variation (CV) < 15%^[3].

Protocol 2: In Vitro HDAC1/3 Inhibition Assay (PD Marker)

Step 1: Reagent Preparation

- Action: Incubate recombinant HDAC1/3 enzyme with DSK638 Analytical Standard (0.1 to 50 µM) in assay buffer for 30 minutes at 37°C.

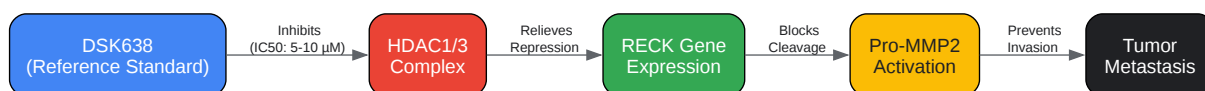
Step 2: Enzymatic Reaction

- Action: Add a fluorogenic acetylated peptide substrate.
- Causality: Cleavage of the acetyl group by active HDAC1/3 sensitizes the peptide. Subsequent addition of a developer solution releases a fluorophore. DSK638 prevents this cleavage, resulting in a fluorescent signal that is inversely proportional to drug concentration.

Step 3: Data Validation

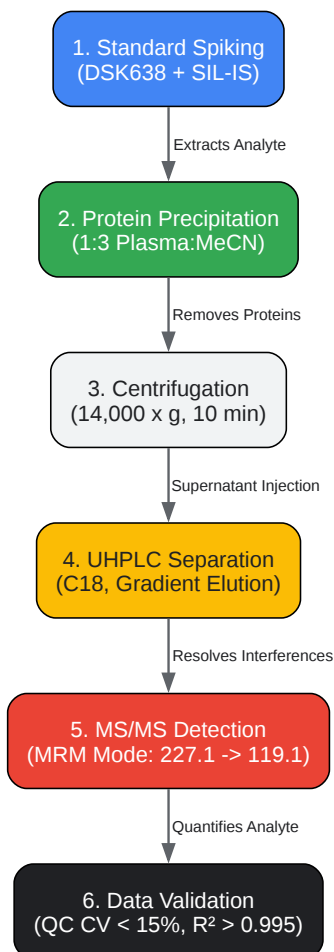
- Self-Validation Metric: Calculate the Z'-factor between the vehicle control (DMSO) and the maximum DSK638 concentration. A Z'-factor > 0.5 validates that the assay is highly robust and that the observed inhibition is due to DSK638's pharmacological action, not technical artifact.

Part 3: Visualizations



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Fig 1: DSK638 mechanism of action: HDAC1/3 inhibition leads to RECK induction and metastasis block.



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Fig 2: Self-validating LC-MS/MS workflow for DSK638 quantification in plasma matrices.

Part 4: References

- Title: Suppression of tumor metastasis by a RECK-activating small molecule Source: Scientific Reports (Nature Portfolio) URL:[[Link](#)]
- Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[[Link](#)]

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Sources

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- [2. Suppression of tumor metastasis by a RECK-activating small molecule - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Bioanalytical Method Validation Guidance for Industry | FDA \[fda.gov\]](#)
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